PK150

Description

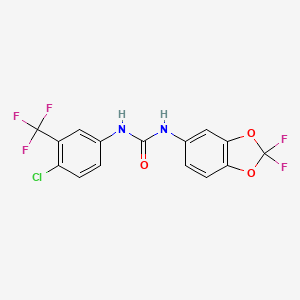

Structure

3D Structure

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF5N2O3/c16-10-3-1-7(5-9(10)14(17,18)19)22-13(24)23-8-2-4-11-12(6-8)26-15(20,21)25-11/h1-6H,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPYXCLUNMOJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic

An In-Depth Technical Guide on the Transformation of an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores PK150, a structural analogue of the multi-kinase inhibitor sorafenib. Initially developed from a scaffold known for its anticancer properties, this compound has been repurposed into a potent antibiotic with significant activity against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the scientific journey of this compound, from its origins as a sorafenib analogue to its establishment as a promising anti-infective agent. We will delve into the mechanism of action of both sorafenib and this compound, present available quantitative data, and detail the experimental protocols that have been pivotal in its development.

Introduction: From Cancer to Bacteria

Sorafenib is a well-established oral multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis, such as Raf-1, B-Raf, VEGFR-2, and PDGFR-beta. The diarylurea scaffold of sorafenib has been a fertile ground for the development of new therapeutic agents.

In the quest for new antibiotics to combat the growing threat of antimicrobial resistance, researchers have turned to repurposing existing drugs. This strategy can accelerate the drug development process by starting with compounds that have known safety profiles. A screening of commercial kinase inhibitors for antibacterial activity identified sorafenib as a promising, albeit moderately potent, hit against MRSA. This led to a systematic chemical modification of the sorafenib scaffold to enhance its antibacterial efficacy, resulting in the creation of this compound. This analogue demonstrates a remarkable increase in potency against MRSA and other Gram-positive pathogens, while its activity against human kinases has been significantly diminished.

Quantitative Data: Sorafenib vs. This compound

The following tables summarize the available quantitative data for sorafenib and this compound, highlighting their distinct biological activities.

Table 1: Anticancer Activity of Sorafenib

| Cancer Cell Line | IC50 (µM) | Reference |

| HCT 116 (Colon Carcinoma) | 18.6 | [1] |

| MCF7 (Breast Carcinoma) | 16.0 | [1] |

| H460 (Non-small cell lung carcinoma) | 18.0 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 2.3 - 2.97 | [2][3] |

Table 2: Antibacterial Activity of this compound and Sorafenib

| Bacterial Strain | Compound | MIC (µM) | Reference |

| S. aureus (MSSA) | This compound | 0.3 | [4] |

| S. aureus (MSSA) | Sorafenib | 3 | [4] |

| S. aureus (MRSA) | This compound | 0.3 - 1 | [4] |

| S. aureus (MRSA) | Sorafenib | 3 | [4] |

| S. aureus (VISA) | This compound | 0.3 | [4] |

MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus.

Signaling Pathways and Mechanisms of Action

The divergent therapeutic applications of sorafenib and this compound are a direct result of their distinct molecular targets and mechanisms of action.

Sorafenib: A Multi-Kinase Inhibitor in Cancer

Sorafenib exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The primary pathway targeted by sorafenib is the Raf/MEK/ERK pathway, which is often dysregulated in cancer. Additionally, it inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

Figure 1: Sorafenib's mechanism of action in cancer cells.

This compound: A Multi-Targeting Antibiotic

In contrast to its parent compound, this compound's antibacterial activity stems from its ability to interact with bacterial-specific targets. Chemical proteomic studies have revealed that this compound does not target a known kinase in bacteria. Instead, its mechanism of action is believed to be polypharmacological, involving at least two key processes:

-

Interference with Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), an essential enzyme in the bacterial menaquinone biosynthesis pathway. Menaquinones are vital for the bacterial electron transport chain, and their inhibition disrupts cellular respiration.

-

Dysregulation of Protein Secretion: this compound is thought to alter the activity of signal peptidase IB (SpsB), leading to a dysregulation of protein secretion. This can cause cellular stress and contribute to bacterial cell death.

References

PK150: A Technical Guide on its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK150, a synthetic analogue of the anticancer drug sorafenib, has emerged as a potent antibacterial agent with significant activity against a range of pathogenic bacteria, particularly drug-resistant Gram-positive strains.[1][2][3] This document provides a comprehensive technical overview of this compound's antibacterial spectrum, its unique dual mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro studies are summarized, and its molecular targets are detailed. This guide is intended to serve as a core resource for researchers in microbiology, infectious diseases, and medicinal chemistry engaged in the discovery and development of novel antibiotics.

Antibacterial Spectrum of Activity

This compound demonstrates a targeted and potent spectrum of activity, primarily against Gram-positive bacteria and mycobacteria.[2] Notably, it is inactive against the Gram-negative bacteria tested, with the exception of the plant pathogen Xanthomonas oryzae pv. oryzae.[2][4][5] The compound exhibits bactericidal properties, meaning it actively kills bacteria rather than merely inhibiting their growth.[2][6] Time-kill assays have confirmed that this compound rapidly kills exponentially growing Staphylococcus aureus.[2] Furthermore, it is effective against challenging bacterial forms, including persister cells and established biofilms, and importantly, it did not induce in vitro resistance in studies.[1][2]

Quantitative Antimicrobial Susceptibility

The in vitro potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various bacterial species. The data, compiled from multiple studies, are presented below.

| Bacterial Species/Group | Strain(s) | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Xanthomonas oryzae pv. oryzae | N/A | N/A | 0.15 | [4] |

| Staphylococcus aureus (MSSA) | NCTC 8325 | 0.3 | ~0.12 | [3][5] |

| Staphylococcus aureus (MRSA) | Various Clinical Isolates | 0.3 - 1.0 | ~0.12 - 0.4 | [3] |

| Staphylococcus aureus (VISA) | N/A | 0.3 | ~0.12 | [3] |

| Vancomycin-Resistant Enterococci (VRE) | N/A | 3.0 | 1.0 | [2][5] |

| Mycobacterium tuberculosis | N/A | 2.0 | 0.93 | [2][5] |

Note: MIC values in µg/mL are either directly cited or approximated based on a molecular weight of 394.68 g/mol for this compound.[5]

Mechanism of Action

This compound's potent bactericidal effect and low propensity for resistance development are attributed to its polypharmacology, engaging multiple molecular targets within the bacterial cell.[1][2] Chemical proteomics and subsequent validation studies have identified a dual mechanism involving the inhibition of menaquinone biosynthesis and the activation of signal peptidase IB (SpsB).[1][5]

Inhibition of Menaquinone Biosynthesis

This compound directly targets and binds to demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (vitamin K2) biosynthesis pathway.[4] Menaquinone is an essential component of the bacterial electron transport chain, vital for cellular respiration and energy production. By inhibiting MenG, this compound disrupts this pathway, leading to a reduction in endogenous menaquinone levels and subsequent impairment of cellular energy metabolism.[2][4] The binding affinity of this compound to MenG was confirmed by Surface Plasmon Resonance (SPR), which determined a dissociation constant (Kd) of 6.42 × 10⁻⁵ M.[4]

Activation of Signal Peptidase IB (SpsB)

In a distinct and unconventional mechanism, this compound also functions as an activator of the signal peptidase IB (SpsB).[5][7] SpsB is an essential enzyme responsible for protein secretion.[7] this compound is understood to bind to an allosteric site on SpsB, which enhances the enzyme's catalytic activity.[7] This over-stimulation of protein secretion is believed to disrupt the careful regulation of cell wall maintenance, leading to an uncontrolled release of proteins that manage cell wall thickness.[8] This ultimately compromises the structural integrity of the cell wall, causing the bacterial cell to burst.[8]

Caption: Dual mechanism of action of this compound.

Experimental Protocols & Workflows

The characterization of this compound's antibacterial activity involves standard microbiological and biochemical assays. Below are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing bactericidal versus bacteriostatic activity.

MIC Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in cation-adjusted Mueller-Hinton Broth (MHIIB).

-

Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHIIB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours under ambient atmospheric conditions.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

Determination of Bactericidal vs. Bacteriostatic Activity

This workflow extends from the MIC assay to determine if the antibiotic kills the bacteria (bactericidal) or just inhibits its growth (bacteriostatic).

-

Perform MIC Test: Follow the MIC determination protocol as described above.

-

Subculturing: After the MIC is determined, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

-

Plating: Spot-plate the aliquot onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

Analysis:

-

Bactericidal: A significant reduction (typically ≥99.9% or a 3-log₁₀ reduction) in CFU count compared to the initial inoculum indicates a bactericidal effect. The lowest concentration achieving this is the Minimum Bactericidal Concentration (MBC).

-

Bacteriostatic: If bacterial growth is observed on the agar plate (i.e., no significant reduction in CFU count), the effect is bacteriostatic.[6][9][10]

-

Caption: Workflow for MIC and bactericidal activity determination.

References

- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - 2BScientific [2bscientific.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]

- 9. idstewardship.com [idstewardship.com]

- 10. foamid.com [foamid.com]

PK150: A Dual-Targeting Antibacterial Agent with a Novel Mechanism of Action

An In-Depth Technical Guide on Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK150 is a promising novel antibacterial agent, a structural analogue of the kinase inhibitor sorafenib, that exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its dual mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. This compound has been shown to interfere with menaquinone biosynthesis by inhibiting demethylmenaquinone methyltransferase (MenG) and to stimulate protein secretion by activating signal peptidase IB (SpsB), representing a multifaceted approach to combating bacterial growth and survival.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. This compound has emerged as a promising candidate, demonstrating efficacy against drug-resistant bacterial strains. This document serves as a technical resource for researchers and drug development professionals, outlining the key studies and methodologies involved in the identification and validation of this compound's molecular targets.

Target Identification

The molecular targets of this compound were elucidated using a combination of chemical proteomics and subsequent validation experiments.

Chemical Proteomics

Chemical proteomics was employed to identify the protein binding partners of this compound in bacterial lysates. This technique utilizes a modified version of the small molecule of interest, equipped with a reactive group and a reporter tag, to capture and identify its interacting proteins.

Experimental Workflow for Chemical Proteomics

Caption: Workflow for chemical proteomics-based target identification of this compound.

Identified Targets

Chemical proteomics analysis revealed two primary targets of this compound in Staphylococcus aureus:

-

Demethylmenaquinone Methyltransferase (MenG): A key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.

-

Signal Peptidase IB (SpsB): An essential enzyme involved in protein secretion.

Target Validation and Mechanism of Action

Following identification, the interaction of this compound with MenG and SpsB was validated through a series of biochemical and cellular assays.

Inhibition of Demethylmenaquinone Methyltransferase (MenG)

This compound was found to inhibit the activity of MenG, a crucial step in the bacterial electron transport chain.

Menaquinone is an essential electron carrier in the respiratory chain of most bacteria. Its depletion disrupts ATP synthesis, leading to bacterial cell death.[1][2][3]

Caption: this compound inhibits MenG, disrupting the menaquinone-dependent electron transport chain.

-

Surface Plasmon Resonance (SPR): SPR analysis confirmed the direct binding of this compound to MenG with a dissociation constant (Kd) of 6.42 x 10⁻⁵ M.[4]

-

Menaquinone Rescue Assay: The antibacterial effect of this compound was significantly reduced by the addition of exogenous menaquinone, confirming that the inhibition of menaquinone biosynthesis is a key mechanism of its action.[4]

-

MenG Overexpression: Overexpression of MenG in bacteria led to decreased susceptibility to this compound, further validating MenG as a direct target.[4]

Activation of Signal Peptidase IB (SpsB)

In a less conventional mechanism for an antibiotic, this compound was found to activate SpsB, an enzyme responsible for cleaving signal peptides from secreted proteins.

SpsB is crucial for the maturation and secretion of numerous proteins, including virulence factors. The precise downstream consequences of SpsB activation are still under investigation, but it is hypothesized that this may lead to dysregulation of protein secretion, causing cellular stress and contributing to bactericidal activity.

Caption: this compound activates SpsB, potentially dysregulating protein secretion.

-

In Vitro Activity Assays: Functional assays with purified SpsB demonstrated that this compound enhances its enzymatic activity.

-

Enhanced Secretion of Extracellular Proteins: Treatment of S. aureus with this compound resulted in increased levels of extracellular proteins, consistent with the activation of SpsB.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Xanthomonas oryzae pv. oryzae | 0.15[4] |

| Staphylococcus aureus (MSSA) | ~0.2-0.4 |

| Staphylococcus aureus (MRSA) | ~0.2-0.8 |

| Enterococcus faecalis (VRE) | ~0.8 |

| Mycobacterium tuberculosis | ~0.9 |

Table 2: Binding Affinity and In Vivo Efficacy of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) to MenG | 6.42 x 10⁻⁵ M | [4] |

| In Planta Protective Efficacy (X. oryzae) | 78% at 200 µg/mL | [4] |

| In Vivo Efficacy (S. aureus murine model) | Significant reduction in bacterial load in liver and spleen |

Table 3: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Value | Reference |

| Oral Bioavailability (mice) | >50% | |

| In Vitro Cytotoxicity (IC50) | 7 to 15 µM against various human and murine cell lines | [5] |

| In Vivo Toxicity | No obvious signs of toxicity at 10 and 20 mg/kg p.o. and 10 mg/kg i.v. in mice. Severe toxic effects at 20 mg/kg i.v. | [5] |

| Hemolysis | No hemolysis of red blood cells | [5] |

| Plasma Stability | Excellent, no observable degradation after 6 hours | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity of this compound to its protein target, MenG.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant MenG protein

-

This compound dissolved in running buffer at various concentrations

Procedure:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the sensor surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified MenG protein (ligand) diluted in immobilization buffer over the activated surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound (analyte) in running buffer over the immobilized MenG surface.

-

Include a zero-concentration (buffer only) injection for baseline subtraction.

-

-

Data Analysis:

-

Record the sensorgrams for each this compound concentration.

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Menaquinone Quantification by LC-MS/MS

Objective: To measure the levels of menaquinone in bacterial cells treated with this compound.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol/isopropanol gradient)

-

Bacterial cell cultures (S. aureus)

-

This compound

-

Extraction solvent (e.g., chloroform/methanol mixture)

-

Menaquinone standards

Procedure:

-

Sample Preparation:

-

Grow S. aureus cultures to mid-log phase and treat with this compound or vehicle control for a specified time.

-

Harvest the bacterial cells by centrifugation.

-

Extract lipids, including menaquinone, from the cell pellet using the extraction solvent.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the different forms of menaquinone using the C18 column and the specified mobile phase gradient.

-

Detect and quantify the menaquinone species using mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ions for each menaquinone of interest.

-

-

Data Analysis:

-

Generate a standard curve using the menaquinone standards.

-

Quantify the amount of menaquinone in the this compound-treated and control samples by comparing their peak areas to the standard curve.

-

Murine Sepsis Model for In Vivo Efficacy

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of S. aureus infection.

Materials:

-

Pathogen-free mice (e.g., BALB/c)

-

Staphylococcus aureus strain (e.g., USA300)

-

This compound formulated for oral administration

-

Vehicle control

-

Tryptic soy broth (TSB)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Grow S. aureus to mid-log phase in TSB, wash, and resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

-

Infection: Infect mice via intravenous (tail vein) injection with the prepared S. aureus suspension.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control to the mice via oral gavage. Repeat treatment at specified intervals if necessary.

-

Endpoint Analysis:

-

At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.

-

Aseptically harvest organs (e.g., liver, spleen, kidneys).

-

Homogenize the organs in PBS.

-

Perform serial dilutions of the organ homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis: Compare the bacterial loads in the organs of this compound-treated mice to those of the vehicle-treated control group to determine the reduction in bacterial burden.

Conclusion

This compound represents a promising new class of antibacterial agents with a dual mechanism of action that targets both menaquinone biosynthesis and protein secretion. The comprehensive approach to target identification and validation outlined in this guide provides a robust framework for the continued development of this compound and other novel anti-infective therapies. The detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation into the multifaceted activity of this compound. Further studies are warranted to fully elucidate the downstream consequences of SpsB activation and to establish a more detailed toxicology profile for this compound.

References

- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

PK150's Role in Dysregulating Protein Secretion: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

PK150, a synthetic derivative of the multi-kinase inhibitor sorafenib, has emerged as a potent antibacterial agent with significant efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is multifaceted, a characteristic known as polypharmacology, which contributes to its high potency and low propensity for resistance development.[1] A primary and novel antibacterial strategy of this compound involves the targeted dysregulation of protein secretion. This guide provides a detailed examination of the molecular mechanisms by which this compound disrupts bacterial protein secretion, presents the quantitative data supporting these findings, outlines key experimental protocols for investigation, and visualizes the involved pathways and workflows. The focus is on its well-documented effects in prokaryotic systems, with a comparative note on the distinct activities of its parent compound, sorafenib, on eukaryotic cells.

Introduction to this compound: A Novel Antibacterial Agent

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutics with unconventional mechanisms of action. This compound, an analog of the anti-cancer drug sorafenib, was identified through a repurposing screen and subsequent chemical optimization, resulting in a compound with a 10-fold enhancement in anti-MRSA activity.[1] It demonstrates broad-spectrum activity against various Gram-positive pathogens, including vancomycin-resistant enterococci (VRE) and Mycobacterium tuberculosis, at sub-micromolar concentrations.[1]

Unlike many conventional antibiotics that target a single enzyme or process, chemical proteomics has revealed that this compound engages at least two critical bacterial pathways: menaquinone biosynthesis and protein secretion.[1] The latter represents a particularly innovative strategy, as it involves the stimulation rather than inhibition of a key enzyme, leading to a fatal disruption of cellular homeostasis. This guide will focus on the dysregulation of protein secretion, a key component of this compound's potent bactericidal effects.

Mechanism of Action: Hyper-activation of Signal Peptidase IB (SpsB)

In bacteria, the secretion of numerous proteins, including virulence factors and cell wall maintenance enzymes, is dependent on the Sec pathway. A crucial step in this pathway is the cleavage of N-terminal signal peptides from preproteins, a reaction catalyzed by signal peptidases. In S. aureus, Signal Peptidase IB (SpsB) is an essential serine protease that performs this function on the extracellular side of the cell membrane.[3]

This compound's unique mechanism involves the hyper-activation of SpsB. Recent mechanistic studies have elucidated that this compound does not bind to the active site but rather to a distinct allosteric pocket.[4] This binding event is proposed to shield the catalytic dyad (the key amino acid residues for catalysis) from surrounding water molecules. By reducing hydration, the geometry of the active site is stabilized in a more catalytically favorable conformation, leading to a significant increase in its enzymatic activity.[4] This stimulation of SpsB leads to an accelerated and uncontrolled processing of secreted proteins.

Consequence: A Dysregulated Secretome and Loss of Cell Viability

The this compound-induced hyper-activation of SpsB results in a profound dysregulation of the bacterial secretome—the complete set of proteins secreted into the extracellular space. Secretome analysis of S. aureus treated with this compound reveals a significant increase in the abundance of extracellular proteins.[1] This uncontrolled secretion is believed to overwhelm the cell wall maintenance machinery, leading to a loss of structural integrity and eventual cell lysis, which is consistent with the observed bactericidal effect of this compound.[1][2]

Quantitative Secretome Analysis Data

The following table summarizes the findings from a representative secretome analysis of S. aureus treated with this compound. The volcano plot data shows proteins with a significant log2 fold change in abundance.

| Protein Class/Name | Log2 Fold Change (this compound vs. Control) | Putative Function | Reference |

| SpsB Substrates (Predicted) | Multiple proteins show >1.5 fold increase | Virulence, Metabolism, Cell Wall Maintenance | [1] |

| Arylomycin C16-inhibited proteins | Multiple proteins show >1.5 fold increase | Experimentally proposed SpsB substrates | [1] |

Note: The original study presents this data graphically as a volcano plot. The table above serves as a conceptual representation of the quantitative findings, highlighting a general upregulation of secreted proteins.

Secondary Mechanism: Inhibition of Menaquinone Biosynthesis

In addition to its effects on protein secretion, this compound also targets the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the bacterial electron transport chain and, consequently, for cellular respiration.[1] Studies in Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen, have confirmed that this compound directly binds to and inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in this pathway.[5] This dual-target approach enhances its antibacterial efficacy and likely contributes to the lack of observed resistance.

Quantitative Data for MenG Inhibition

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | X. oryzae pv. oryzae | [5] |

| Dissociation Constant (Kd) for MenG | 6.42 x 10⁻⁵ M | In vitro (SPR) | [5] |

Contextual Comparison: Effects of Sorafenib on Eukaryotic Cells

While no studies to date have documented the effect of this compound on eukaryotic protein secretion, its parent compound, sorafenib, is known to interact with the secretory pathway in mammalian cells. In hepatocellular carcinoma cell lines, sorafenib has been shown to induce:

-

Golgi Complex Fragmentation: Disruption of the normal Golgi structure.[6]

-

Endoplasmic Reticulum (ER) Stress: Activation of the Unfolded Protein Response (UPR), specifically the PERK and IRE1 signaling branches.[6][7]

-

Inhibition of Protein Synthesis: A general decrease in the translation of proteins.[7]

It is critical for drug development professionals to recognize that these effects of sorafenib cannot be directly extrapolated to this compound. this compound was specifically optimized for antibacterial activity, and its "off-target" effects on eukaryotic cells, if any, require dedicated investigation.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the mechanism of this compound.

Quantification of Bacterial Extracellular Proteins (Secretome Analysis)

This protocol describes a general workflow for analyzing changes in the bacterial secretome using LC-MS/MS.

-

Bacterial Culture and Treatment:

-

Grow S. aureus (e.g., strain NCTC 8325) in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

-

Treat the cultures with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-6 hours).

-

-

Supernatant Collection:

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully collect the supernatant, which contains the secreted proteins, and pass it through a 0.22 µm filter to remove any remaining cells.

-

-

Protein Precipitation and Digestion:

-

Concentrate and precipitate the proteins from the supernatant using a standard method like trichloroacetic acid (TCA) precipitation.

-

Wash the protein pellet with cold acetone and resuspend it in a suitable buffer containing a denaturant (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides overnight using sequencing-grade trypsin.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer).

-

Search the spectra against the appropriate S. aureus protein database to identify peptides and proteins.

-

Perform label-free quantification (LFQ) or use isotopic labeling to determine the relative abundance of proteins between the this compound-treated and control samples.

-

Generate volcano plots to visualize proteins that are significantly up- or down-regulated.

-

In Vitro Signal Peptidase IB (SpsB) Activity Assay

This protocol outlines a method to measure the enzymatic activity of purified SpsB in the presence of this compound.

-

Reagents and Materials:

-

Purified, recombinant SpsB enzyme.

-

A fluorogenic SpsB substrate (e.g., a short peptide mimicking a signal sequence cleavage site, conjugated to a quenched fluorophore).

-

Assay buffer (e.g., Tris-HCl with a mild detergent).

-

This compound and vehicle control (DMSO).

-

A fluorescence plate reader.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of this compound or DMSO control to the wells.

-

Add a fixed concentration of the SpsB enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the effect of the compound on SpsB activity. An increase in velocity indicates enzyme activation.

-

Target Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

This protocol describes the use of SPR to quantify the binding interaction between this compound and its protein target (e.g., MenG).

-

Immobilization of the Ligand:

-

Covalently immobilize the purified protein target (e.g., MenG) onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

-

Preparation of the Analyte:

-

Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.

-

-

Binding Analysis:

-

Inject the different concentrations of this compound sequentially over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) over time. This includes an association phase (during injection) and a dissociation phase (when running buffer is flowed over the chip).

-

-

Data Analysis:

-

After subtracting the reference channel signal, analyze the resulting sensorgrams.

-

Fit the data from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

-

Summary and Future Directions

This compound represents a promising new class of antibiotic that functions, in part, by inducing a catastrophic dysregulation of protein secretion in bacteria. Its ability to hyper-activate the essential signal peptidase SpsB is a novel antibacterial mechanism that contributes to its efficacy and low resistance profile. The concurrent targeting of the menaquinone biosynthesis pathway further underscores the power of a polypharmacological approach.

For drug development professionals, this compound serves as a powerful case study. Key future directions for this line of research include:

-

Eukaryotic Cell Profiling: Thoroughly investigating the effects of this compound on eukaryotic cells to determine its therapeutic window and potential off-target toxicities.

-

Expanding the Activator Class: Using the allosteric activation mechanism of this compound on SpsB as a blueprint to discover and design other small-molecule enzyme activators as a new generation of antibiotics.

-

Resistance Studies: Continuing to investigate the long-term potential for resistance development to this dual-mechanism agent in diverse clinical isolates.

References

- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]

- 3. uniprot.org [uniprot.org]

- 4. Unraveling the mechanism of small molecule induced activation of Staphylococcus aureus signal peptidase IB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Kinase Inhibitor Sorafenib Induces Cell Death through a Process Involving Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PK150: A Novel Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is crucial to combat this challenge. This technical guide provides a comprehensive overview of PK150, a potent small molecule inhibitor of MRSA. This compound was developed through the chemical modification of the anti-cancer drug sorafenib and exhibits a dual mechanism of action, exceptional potency against MRSA, including persistent and biofilm-forming strains, and promising in vivo efficacy.[1][2][3] This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound's anti-MRSA activity.

Quantitative Data

The antibacterial efficacy and cytotoxic profile of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Strain Type | This compound MIC (µM) | This compound MIC (µg/mL) |

| Staphylococcus aureus | NCTC 8325 (MSSA) | 0.3 | 0.118 |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.3 | 0.118 |

| Staphylococcus aureus | Newman (MSSA) | 0.3 | 0.118 |

| Staphylococcus aureus | USA300 (MRSA) | 0.3 | 0.118 |

| Staphylococcus aureus | Mu50 (VISA) | 0.3 | 0.118 |

| Enterococcus faecalis | VRE | 3 | 1.18 |

| Mycobacterium tuberculosis | H37Rv | 2 | 0.93 |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus. Data extracted from Le et al., 2020.[4]

Table 2: Biofilm Eradication Activity of this compound

| Bacterial Strain | Treatment | Concentration | Biofilm Reduction (%) |

| Staphylococcus aureus | This compound | 8-fold MIC | 80 |

Data extracted from Le et al., 2020.[4]

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) |

| HeLa | Cytotoxicity Assay | >50 |

Data extracted from supplementary information of Le et al., 2020.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

a. Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus NCTC 8325)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

b. Protocol:

-

Prepare a bacterial suspension in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Add 100 µL of the bacterial suspension to each well containing the diluted this compound.

-

Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer.

Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed biofilms.

a. Materials:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well flat-bottomed polystyrene plates

-

S. aureus ATCC 29213

-

This compound stock solution

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

b. Protocol:

-

Grow a culture of S. aureus ATCC 29213 in TSB with 1% glucose.

-

Add 200 µL of the bacterial culture to the wells of a 96-well plate and incubate for 24 hours at 37°C to allow for biofilm formation.

-

After incubation, carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

-

Add fresh TSB containing various concentrations of this compound (e.g., multiples of the MIC) to the wells.

-

Incubate the plate for another 24 hours at 37°C.

-

Wash the wells with PBS to remove non-adherent bacteria.

-

Stain the remaining biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Wash the wells with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a plate reader to quantify the biofilm biomass.

Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound on mammalian cells.

a. Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound stock solution

-

Resazurin-based cell viability reagent (e.g., PrestoBlue™)

-

Fluorescence plate reader

b. Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM containing serial dilutions of this compound.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-2 hours).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration.

In Vivo Murine Infection Model

This protocol describes a systemic infection model in mice to evaluate the in vivo efficacy of this compound.

a. Materials:

-

Female BALB/c mice (6-8 weeks old)

-

MRSA strain USA300

-

Tryptic Soy Broth (TSB)

-

Saline solution

-

This compound formulation for oral or intraperitoneal administration

-

Levofloxacin (as a control antibiotic)

b. Protocol:

-

Prepare an inoculum of MRSA USA300 from an overnight culture in TSB, wash the cells, and resuspend them in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).

-

Infect mice via intraperitoneal injection with 100 µL of the bacterial suspension.

-

At a specified time post-infection (e.g., 1 hour), administer this compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and another control group should be treated with a standard antibiotic like levofloxacin.

-

Monitor the mice for a set period (e.g., 24 hours) for signs of morbidity and mortality.

-

At the end of the experiment, euthanize the mice and harvest organs (e.g., kidneys, spleen).

-

Homogenize the organs and perform serial dilutions for colony-forming unit (CFU) counting on TSB agar plates to determine the bacterial burden.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this guide.

Figure 1. Dual-target mechanism of action of this compound against MRSA.

References

- 1. Sorafenib analogue combats MRSA | Semantic Scholar [semanticscholar.org]

- 2. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]

- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of PK150 Against Xanthomonas oryzae pv. oryzae: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial leaf blight, caused by the Gram-negative bacterium Xanthomonas oryzae pv. oryzae (Xoo), poses a significant threat to global rice production, leading to substantial yield losses. The emergence of antibiotic-resistant strains necessitates the development of novel antibacterial agents with distinct mechanisms of action. This technical guide details the activity of PK150, a small molecule inhibitor, against Xoo. This compound demonstrates potent in vitro and in planta efficacy, primarily by targeting the essential menaquinone biosynthesis pathway. This document provides a comprehensive overview of the quantitative data supporting its antibacterial activity, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and relevant biological pathways.

Introduction to Xanthomonas oryzae pv. oryzae and this compound

Xanthomonas oryzae pv. oryzae is a rod-shaped, Gram-negative bacterium that infects rice plants, causing bacterial leaf blight. The pathogen typically enters the plant through wounds or water pores (hydathodes) and colonizes the xylem, leading to wilting and necrotic lesions on the leaves. Severe infections can result in significant reductions in grain yield and quality. Current control strategies, including the use of antibiotics and resistant cultivars, are often hampered by the evolution of new, more virulent Xoo races.

This compound is a novel small-molecule compound that has been identified as a potent inhibitor of Xoo. Its unique mechanism of action offers a promising alternative to conventional antibiotics for the management of bacterial leaf blight in rice.

Quantitative Analysis of this compound Activity

The antibacterial efficacy of this compound against Xanthomonas oryzae pv. oryzae has been quantified through a series of in vitro and in planta experiments. The key findings are summarized below.

| Parameter | Value | Description |

| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | The lowest concentration of this compound that prevents visible growth of Xoo in vitro.[1] |

| In Planta Protective Efficacy | 78% at 200 µg/mL | The percentage reduction in disease symptoms on rice plants treated with this compound compared to untreated controls.[1] |

| Dissociation Constant (Kd) | 6.42 x 10-5 M | A measure of the binding affinity of this compound to its target enzyme, demethylmenaquinone methyltransferase (MenG).[1] |

Mechanism of Action: Targeting Menaquinone Biosynthesis

This compound exerts its antibacterial effect by specifically inhibiting a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Xanthomonas oryzae pv. oryzae.

Inhibition of Demethylmenaquinone Methyltransferase (MenG)

The primary target of this compound is demethylmenaquinone methyltransferase (MenG), an essential enzyme responsible for the final step in menaquinone biosynthesis.[1] Menaquinones are vital components of the bacterial electron transport chain, playing a crucial role in cellular respiration and ATP production. By binding to MenG, this compound effectively blocks the production of menaquinone, leading to a disruption of cellular energy metabolism and ultimately, bacterial cell death. The interaction of this compound with MenG has been shown to involve key amino acid residues ALA-73, THR-76, ASP-97, and ILE-98.[1]

Signaling Pathway Disruption

The inhibition of menaquinone biosynthesis by this compound has cascading effects on various cellular processes in Xanthomonas oryzae pv. oryzae that are crucial for its virulence. Menaquinone is not only essential for respiration but also linked to the regulation of quorum sensing, a cell-to-cell communication system that controls the expression of virulence factors.

References

The Polypharmacology of PK150: A Selective Antibacterial Agent Targeting Multiple Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PK150, a synthetic analog of the multi-kinase inhibitor Sorafenib, represents a significant advancement in the development of novel antibacterial agents. Through chemical modification, this compound has been repurposed from its anticancer origins to exhibit potent, bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and persister cells, while notably avoiding the development of bacterial resistance.[1][2] This technical guide provides a comprehensive overview of the polypharmacology of this compound, detailing its dual mechanisms of action, summarizing its therapeutic efficacy, and providing insight into the experimental methodologies used for its characterization. A key finding is that this compound is inactive against a broad panel of human kinases, indicating a high degree of selectivity for its bacterial targets over human host cells.[1]

This compound: Quantitative Data Summary

The efficacy and pharmacological properties of this compound have been quantified through various in vitro and in vivo studies. The data presented below is collated from the available scientific literature.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain/Species | Abbreviation | Minimum Inhibitory Concentration (MIC) | Reference |

| Xanthomonas oryzae pv. oryzae | Xoo | 0.15 µg/mL | [3] |

| Methicillin-sensitive Staphylococcus aureus | MSSA | 0.3 µM | [4] |

| Methicillin-resistant Staphylococcus aureus | MRSA | 0.3 - 1 µM | [4] |

| Vancomycin-intermediate S. aureus | VISA | 0.3 µM | [4] |

| Vancomycin-resistant Enterococci | VRE | 3 µM | [5] |

| Mycobacterium tuberculosis | Mtb | 2 µM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Murine Models

| Parameter | Model/Condition | Dosage/Route | Result | Reference |

| Efficacy | ||||

| Protective Efficacy | Xoo infection in planta (rice) | 200 µg/mL | 78% protection | [3] |

| Bacterial Load Reduction | Murine bloodstream infection (MSSA) | 20 mg/kg, p.o. | ~100-fold reduction in liver and heart bacterial loads | [4] |

| Pharmacokinetics | ||||

| Oral Bioavailability | Mouse | 10 mg/kg, p.o. | ~63% | [4] |

| Half-life (T½) | Mouse | 10 mg/kg, i.v. | 11.69 ± 1.5 hours | [4] |

| Half-life (T½) | Mouse | 10 mg/kg, p.o. | 9.67 ± 0.2 hours | [4] |

| Half-life (T½) | Mouse | 20 mg/kg, p.o. | 9.37 ± 0.5 hours | [4] |

Table 3: Target Binding and Human Cell Line Activity of this compound

| Target/Cell Line | Parameter | Value | Reference |

| Demethylmenaquinone methyltransferase (MenG) | Dissociation Constant (Kd) | 6.42 x 10⁻⁵ M | [3] |

| Human Kinase Panel (>250 kinases) | Activity | Inactive | [5] |

| Human Cell Line Cytotoxicity (e.g., HepG2, HeLa) | IC50 | Data not available in the reviewed literature. |

Polypharmacology and Mechanism of Action

The potent antibacterial effect of this compound and its low propensity for resistance development are attributed to its ability to engage multiple bacterial targets simultaneously.

Primary Target: Inhibition of Menaquinone Biosynthesis via MenG

The principal mechanism of action of this compound is the disruption of the bacterial electron transport chain through the inhibition of menaquinone (Vitamin K2) biosynthesis.[3]

-

Target: Demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the final step of the menaquinone synthesis pathway.

-

Effect: this compound binds to MenG, preventing the methylation of demethylmenaquinone and thereby blocking the production of functional menaquinone.[3] The resulting depletion of menaquinone disrupts cellular respiration, leading to bacterial cell death.

-

Validation: The antibacterial effect of this compound is significantly diminished in the presence of exogenous menaquinone-4 (MK-4) or when the MenG enzyme is overexpressed in bacteria, confirming MenG as a key target.[3]

Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound.

Secondary Target: Stimulation of Signal Peptidase IB (SpsB)

Chemical proteomics studies have revealed a second mechanism of action for this compound involving the dysregulation of protein secretion.[5]

-

Target: Signal Peptidase IB (SpsB), an enzyme responsible for cleaving signal peptides from secreted proteins as they are translocated across the cell membrane.

-

Effect: this compound is proposed to alter the activity of SpsB, leading to an increase in protein secretion. This dysregulation of a fundamental cellular process contributes to bacterial cell stress and death.

-

Significance: The targeting of a secondary, unrelated pathway likely contributes to the potent bactericidal activity of this compound and makes it significantly more difficult for bacteria to develop resistance through single-point mutations.

Caption: Dysregulation of Protein Secretion via SpsB Modulation by this compound.

Experimental Protocols

The characterization of this compound's polypharmacology relies on a suite of specialized experimental techniques. The methodologies for key experiments are detailed below.

Activity-Based Protein Profiling (ABPP)

This chemoproteomic technique is used to identify the cellular targets of this compound in live bacteria.

-

Probe Synthesis: A chemical probe is synthesized by modifying this compound to include a photoreactive group and a reporter tag (e.g., biotin), creating a molecule like "3-005-P".

-

Cellular Labeling: Live S. aureus cultures are incubated with the this compound-derived photoprobe. The probe enters the cells and binds to its protein targets.

-

Covalent Crosslinking: The sample is exposed to UV light, which activates the photoreactive group on the probe, causing it to form a permanent, covalent bond with its bound target proteins.

-

Protein Extraction and Enrichment: The bacterial cells are lysed, and the total proteome is extracted. The biotin-tagged proteins (i.e., the targets of this compound) are then enriched from the complex lysate using streptavidin-coated beads.

-

Identification by Mass Spectrometry: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process identifies MenG and SpsB as primary binding partners of the this compound probe.

Menaquinone Quantification by LC-MS

This protocol quantifies the direct impact of this compound on its primary metabolic pathway.

-

Sample Preparation: S. aureus cultures are grown to a specific density and then treated with a defined concentration of this compound or a vehicle control (DMSO) for a set period.

-

Lipid Extraction: Bacterial cells are harvested, and the total lipid content, including menaquinones, is extracted using a solvent system (e.g., a chloroform/methanol mixture).

-

LC-MS/MS Analysis: The lipid extract is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The different menaquinone species (e.g., MK-8) are separated by chromatography and then detected and quantified by the mass spectrometer, typically using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

-

Data Analysis: The levels of each menaquinone species in this compound-treated samples are compared to the control samples to determine the percentage of reduction.

SpsB Activity Assay (FRET-based)

This in vitro assay measures the enzymatic activity of SpsB and how it is affected by this compound.

-

Substrate Design: A synthetic peptide substrate is designed to mimic the natural cleavage site of SpsB. The peptide is flanked by a matched pair of fluorophores for Förster Resonance Energy Transfer (FRET), for example, a donor fluorophore (e.g., CyPet) on one end and an acceptor fluorophore (e.g., YPet) on the other.

-

Assay Principle: In the intact peptide, the two fluorophores are in close proximity. When the donor is excited with a specific wavelength of light, it transfers its energy to the acceptor, which then emits light at its own characteristic wavelength.

-

Enzymatic Reaction: The FRET peptide substrate is incubated with isolated SpsB enzyme (or membrane fractions containing SpsB) in the presence of either this compound or a vehicle control.

-

Signal Detection: If SpsB is active, it cleaves the peptide, separating the donor and acceptor fluorophores. This separation disrupts FRET. As a result, upon excitation of the donor, a decrease in the acceptor's emission and an increase in the donor's emission are observed. The rate of this change in fluorescence is directly proportional to the enzymatic activity of SpsB.

Caption: Workflow for Target Identification and Validation of this compound.

Conclusion

This compound exemplifies a successful drug repurposing strategy, transforming a human kinase inhibitor scaffold into a potent and selective antibacterial agent. Its polypharmacological profile, targeting both menaquinone biosynthesis (via MenG) and protein secretion (via SpsB), underpins its efficacy and low rate of resistance development. Crucially, the elimination of activity against human kinases highlights its potential as a selective therapeutic with a favorable safety profile. This guide provides the core technical information on this compound, offering a foundation for further research and development in the critical area of new antibiotics.

References

- 1. rsc.org [rsc.org]

- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of PK150: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of PK150, a novel small-molecule inhibitor with potent antibacterial activity. This document details the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, focusing on its activity against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).

Quantitative Assessment of Antibacterial Efficacy

The initial in vitro evaluation of this compound demonstrated significant antibacterial potency. The minimum inhibitory concentration (MIC) and the binding affinity to its molecular target were quantified to establish its efficacy.

| Parameter | Value | Target Organism/Protein |

| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | Xanthomonas oryzae pv. oryzae (Xoo)[1] |

| Dissociation Constant (Kd) | 6.42 × 10–5 M | Demethylmenaquinone methyltransferase (MenG)[1] |

Mechanism of Action: Inhibition of Menaquinone Biosynthesis

Mechanistic studies have revealed that this compound exerts its antibacterial effect by targeting and inhibiting a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. This pathway is crucial for cellular respiration in many bacteria.

Molecular Target: Demethylmenaquinone Methyltransferase (MenG)

The primary molecular target of this compound has been identified as demethylmenaquinone methyltransferase (MenG).[1] This enzyme catalyzes a critical methylation step in the synthesis of menaquinone. By binding to MenG, this compound effectively blocks the production of this essential electron carrier, leading to the disruption of the bacterial electron transport chain and subsequent cell death.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the menaquinone biosynthesis pathway in bacteria and highlights the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments performed to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Materials:

-

Xanthomonas oryzae pv. oryzae (Xoo) strain

-

Nutrient Broth (NB) medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture Xoo in Nutrient Broth at 28°C with shaking until it reaches the mid-logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the adjusted suspension in NB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[2]

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of this compound in NB in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in NB without this compound) and a negative control (NB only).

-

Incubate the plates at 28°C for 48 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[3]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR analysis is a label-free technique used to measure the binding kinetics and affinity between a ligand (MenG) and an analyte (this compound).

Experimental Workflow:

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant MenG protein

-

This compound solutions of varying concentrations

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

MenG Immobilization:

-

Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified recombinant MenG protein over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Measurement:

-

Inject a series of concentrations of this compound in running buffer over the immobilized MenG surface.

-

Monitor the association of this compound to MenG in real-time.

-

Following the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-MenG complex.

-

-

Data Analysis:

-

Regenerate the sensor surface between each this compound injection cycle if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the dissociation constant (Kd) as the ratio of kd/ka.[4]

-

Molecular Docking of this compound to MenG

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target.

Logical Relationship for Docking:

Software and Databases:

-

Molecular docking software (e.g., AutoDock, GOLD, or Schrödinger Suite)

-

Protein Data Bank (PDB) for the MenG crystal structure or a homology model.

-

Ligand structure generation software (e.g., ChemDraw, MarvinSketch)

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of MenG from Xanthomonas oryzae pv. oryzae. If a crystal structure is unavailable, a homology model can be generated.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Docking Simulation:

-

Perform the docking simulation using the chosen software. The algorithm will explore various conformations of this compound within the defined binding site.

-

-

Analysis of Results:

-

The resulting binding poses are scored and ranked based on their predicted binding affinity.

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of MenG. This analysis provides insights into the structural basis of inhibition.

-

References

Methodological & Application

Application Notes and Protocols for PK150 in In Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PK150, a potent sorafenib analog, in a variety of in vitro antibacterial assays. This compound has demonstrated significant activity against several pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), persister cells, and biofilms.

Introduction

This compound is a promising antibacterial compound that exhibits a multi-pronged mechanism of action, making it an attractive candidate for further investigation and development. Its primary modes of action include the inhibition of demethylmenaquinone methyltransferase (MenG), which disrupts menaquinone biosynthesis, and the alteration of signal peptidase IB (SpsB) activity, leading to stimulated protein secretion.[1] This dual-targeting approach may contribute to its potent bactericidal effects and a low propensity for resistance development.[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro antibacterial activity of this compound against various bacterial strains. This data provides a baseline for designing experiments and selecting appropriate concentrations for your assays.

| Bacterial Strain/Condition | Assay Type | Key Findings | Reference |

| Staphylococcus aureus NCTC 8325 | Minimum Inhibitory Concentration (MIC) | MIC = 0.3 µM | [3] |

| Vancomycin-resistant Enterococci (VRE) | Minimum Inhibitory Concentration (MIC) | MIC = 3 µM | [3] |

| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC = 2 µM | [3] |

| Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Inactive | [3] |

| Ciprofloxacin-treated stationary S. aureus cultures | Persister Cell Eradication | Effectively reduced persister cells | [3] |

| Staphylococcus aureus biofilms | Biofilm Eradication | Effectively eradicated established biofilms | [3] |

Experimental Protocols

Detailed methodologies for key in vitro antibacterial assays are provided below. These protocols are based on standard microbiological techniques and can be adapted for use with this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target bacterium. The broth microdilution method is described here.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Target bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.

-

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound stock solution

-

Target bacterial strain

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking (37°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates (e.g., Tryptic Soy Agar)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Bacterial Culture:

-

Prepare an overnight culture of the target bacterium in CAMHB.

-

Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Set up Experimental Conditions:

-

Prepare culture tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

-

Include a growth control tube without this compound.

-

-

Inoculation and Incubation:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

-

Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.

Materials:

-

This compound stock solution

-

Biofilm-forming bacterial strain (e.g., S. aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare an overnight culture of the bacterial strain in TSB.

-